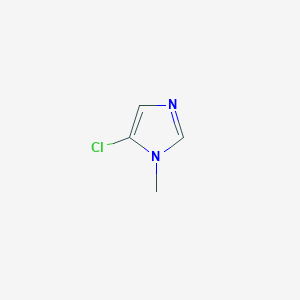
4-(2,4-dimethoxyphenyl)benzoic Acid
説明
Synthesis Analysis
The synthesis of derivatives similar to 4-(2,4-dimethoxyphenyl)benzoic Acid involves specific routes that ensure the introduction of the desired functional groups onto the benzoic acid backbone. A common approach includes the use of azo-benzoic acids and their precursors, which are confirmed using techniques like NMR, UV–VIS, and IR spectroscopy. Molecular structures and geometries are often optimized using density functional theory methods (Baul et al., 2009).
Molecular Structure Analysis
X-ray crystallography studies provide detailed insights into the molecular structure of 4-(2,4-dimethoxyphenyl)benzoic Acid derivatives. For instance, specific compounds exhibit monoclinic and triclinic crystal systems with detailed molecular geometries that help in understanding the compound's crystal packing and hydrogen bonding patterns (Obreza & Perdih, 2012).
Chemical Reactions and Properties
Chemical reactions involving 4-(2,4-dimethoxyphenyl)benzoic Acid derivatives can include azo-hydrazone tautomerism, which is influenced by the solvent composition and pH of the medium. The study of these reactions provides insights into the compound's reactivity and potential for synthesis of novel materials (Baul et al., 2009).
Physical Properties Analysis
The physical properties of 4-(2,4-dimethoxyphenyl)benzoic Acid and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for determining its suitability for various applications. For example, crystal structures and solubility can be significantly affected by substituents on the benzoic acid ring, as shown in studies of closely related compounds (Obreza & Perdih, 2012).
科学的研究の応用
Antioxidant Properties : A study by Dovbnya et al. (2022) developed preparative methods for synthesizing compounds related to 4-(2,4-dimethoxyphenyl)benzoic Acid. These compounds demonstrated significant antioxidant activity, which was evaluated in vitro. This research indicates potential applications of these compounds in areas where antioxidant properties are beneficial (Dmitro V. Dovbnya, A. Kaplaushenko, Yu. S. Frolova, E. S. Pruglo, 2022).
Anti-Inflammatory Properties : Chen et al. (2008) isolated new benzoic acid derivatives from the fruits of Melicope semecarpifolia, which exhibited potent inhibition on superoxide anion generation and elastase release by human neutrophils. This suggests the potential use of these derivatives in anti-inflammatory applications (Jih-Jung Chen, Jui-Ying Cho, T. Hwang, I. Chen, 2008).
Supramolecular Chemistry : Fazil et al. (2012) characterized a compound derived from 4-(2,4-dimethoxyphenyl)benzoic Acid, which has applications in supramolecular chemistry, particularly in the formation of 1D supramolecular chain networks (Shiji Fazil, R. Ravindran, A. Devi, B. K. Bijili, 2012).
Pest Control : Research by Unelius et al. (2006) identified benzoic acid derivatives, including 4-(2,4-dimethoxyphenyl)benzoic Acid, as effective antifeedants for the pine weevil, Hylobius abietis. These derivatives could be used in forestry to protect conifer seedlings from pest damage (C. R. Unelius, G. Nordlander, H. Nordenhem, C. Hellqvist, S. Legrand, A. Borg-Karlson, 2006).
Material Science : A study by Chafiq et al. (2020) explored the use of derivatives of 4-(2,4-dimethoxyphenyl)benzoic Acid as corrosion inhibitors for mild steel in acidic solutions. This research highlights the potential application of these compounds in protecting metals from corrosion (M. Chafiq, A. Chaouiki, H. Lgaz, R. Salghi, K. Bhaskar, R. Marzouki, K. Bhat, I. Ali, Mohammad I. Khan, I. Chung, 2020).
Polymer Chemistry : Salazkin et al. (2020) synthesized new compounds using 4-(2,4-dimethoxyphenyl)benzoic Acid, which were then used to produce polyarylenephthalide, a material of interest for its unique electrophysical properties (S. Salazkin, V. Shaposhnikova, N. D. Zvukova, 2020).
Safety And Hazards
特性
IUPAC Name |
4-(2,4-dimethoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-7-8-13(14(9-12)19-2)10-3-5-11(6-4-10)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVFNXGUNVVYOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374312 | |
| Record name | 4-(2,4-dimethoxyphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dimethoxyphenyl)benzoic Acid | |
CAS RN |
108474-22-2 | |
| Record name | 4-(2,4-dimethoxyphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 108474-22-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















